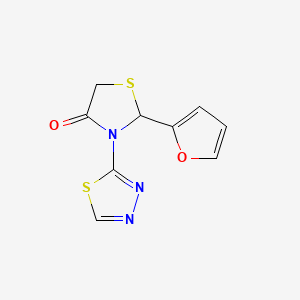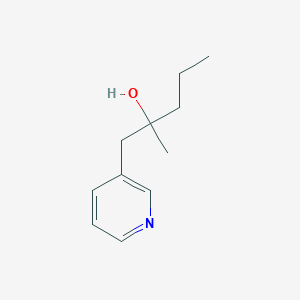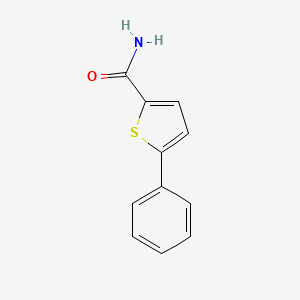
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to a propanol moiety, which is further substituted with a 2-methylazepan-1-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpropan-1-ol with 2-methylazepane under specific reaction conditions. The reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process may include continuous flow reactors, automated control systems, and purification steps to ensure the consistent quality of the final product. Industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a tool for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The molecular targets and pathways involved depend on the specific application and context of use. Detailed studies on the compound’s mechanism of action provide insights into its potential therapeutic and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-one
- 3-(2-Methylazepan-1-yl)-1-phenylpropan-2-ol
- 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-amine
Uniqueness
Compared to similar compounds, 3-(2-Methylazepan-1-yl)-1-phenylpropan-1-ol exhibits unique properties due to the presence of the hydroxyl group on the propanol moiety. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various chemical and biological applications. The specific arrangement of the azepane and phenyl groups also contributes to its distinct chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
7468-19-1 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
3-(2-methylazepan-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C16H25NO/c1-14-8-4-3-7-12-17(14)13-11-16(18)15-9-5-2-6-10-15/h2,5-6,9-10,14,16,18H,3-4,7-8,11-13H2,1H3 |
InChI-Schlüssel |
KWHKVRPCRAWUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCCN1CCC(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)


![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
